molecular formula C19H23F3N6O3 B2592351 1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1170585-90-6

1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No. B2592351
M. Wt: 440.427
InChI Key: LPDMWIGKPOLZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring, a piperazine ring, and a urea group .


Synthesis Analysis

The synthesis of this compound could involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the piperazine ring and the trifluoromethoxyphenyl group. The exact synthesis process would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, a piperazine ring, and a urea group. The pyrimidine ring is a six-membered ring with two nitrogen atoms, the piperazine ring is a six-membered ring with two nitrogen atoms, and the urea group consists of a carbonyl group (C=O) attached to two amine groups (NH2) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of several functional groups, it could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the pyrimidine and piperazine rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Anticancer and Anti-Inflammatory Applications

  • Synthesis of Novel Pyrazolopyrimidines Derivatives : A study focused on the synthesis of novel pyrazolopyrimidines derivatives, demonstrating potential anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for therapeutic applications in cancer and inflammation treatment (Rahmouni et al., 2016).

Antioxidant Activity

  • Evaluation of Antioxidant Activity : Another research synthesized derivatives to evaluate their antioxidant activity, suggesting the chemical compound's utility in combating oxidative stress, a factor in many chronic diseases (George et al., 2010).

Chemical Synthesis and Reactivity

  • Studies on Pyrimidine Derivatives : Detailed studies on the reactivity of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate were conducted, highlighting the compound's versatility in chemical synthesis (Yamanaka et al., 1979).

Supramolecular Chemistry

  • Dimerization of Ureidopyrimidones : Research on the dimerization of ureidopyrimidones via quadruple hydrogen bonding presented insights into the compound's applications in supramolecular chemistry, potentially leading to the development of novel biomaterials (Beijer et al., 1998).

Antibacterial Activity

  • Synthesis of Heterocyclic Compounds with Sulfonamido Moiety : This study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, indicating significant antibacterial properties, underscoring the compound's relevance in developing new antibiotics (Azab et al., 2013).

Enzyme Inhibition

  • cGMP Phosphodiesterase Inhibitory Activity : The synthesis of a series of phenylpyrazolo[3,4-d]pyrimidones exhibited specific inhibition of cGMP specific phosphodiesterase, showcasing potential for therapeutic applications in cardiovascular diseases (Dumaitre & Dodic, 1996).

Stress-Induced Hyperarousal

  • Selective Orexin-1 Receptor Antagonism : A study on a selective orexin-1 receptor antagonist highlighted its efficacy in attenuating stress-induced hyperarousal without hypnotic effects, suggesting potential applications in anxiety and stress disorders (Bonaventure et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and the conditions under which it is handled. Some potential hazards could include toxicity, flammability, and reactivity .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

1-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6O3/c1-27-7-9-28(10-8-27)16-12-17(25-13-24-16)30-11-6-23-18(29)26-14-2-4-15(5-3-14)31-19(20,21)22/h2-5,12-13H,6-11H2,1H3,(H2,23,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDMWIGKPOLZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

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